![molecular formula C16H15N3O4 B2720918 N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1904305-42-5](/img/structure/B2720918.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

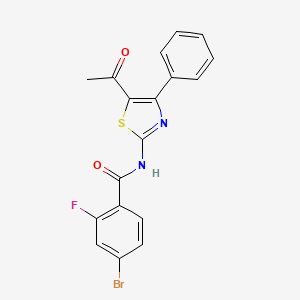

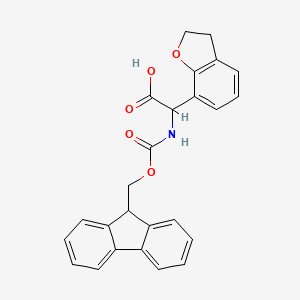

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as BDA-410, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Applications De Recherche Scientifique

Novel Therapeutic Compounds

Research has led to the synthesis of compounds with significant antidepressant and nootropic activities. The synthesis of 2-azetidinones, involving cyclocondensation of appropriate Schiff’s bases with chloroacetyl chloride, followed by triethyl amine addition, resulted in compounds exhibiting the highest antidepressant activity in tests, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent for therapeutic use (Thomas et al., 2016).

Anti-Inflammatory and Analgesic Agents

The development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown promising anti-inflammatory and analgesic properties. The synthesized compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and demonstrated significant inhibitory activity, offering a new avenue for the development of analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The synthesis of N-(3-Hydroxy-2-pyridyl)benzamides has shown effectiveness against various bacterial strains. These compounds were synthesized under weak basic conditions, and their microbiological activity was tested in vitro, displaying significant antibacterial properties against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus, indicating their potential as antimicrobial agents (Mobinikhaledi et al., 2006).

Mechanistic Insights and Synthesis Techniques

A study on the three-component, one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives provided computational elucidation of the mechanism. This research offers insights into efficient synthesis methods for substituted derivatives, contributing to the understanding of chemical reactions and facilitating the development of novel compounds with potential applications in various domains (Guleli et al., 2019).

Histone Deacetylase Inhibitor for Cancer Therapy

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor represents a significant advance in cancer therapy. This compound selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity in vivo and highlighting its potential as an anticancer drug (Zhou et al., 2008).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-pyridin-3-yloxyazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c20-16(18-11-3-4-14-15(6-11)22-10-21-14)19-8-13(9-19)23-12-2-1-5-17-7-12/h1-7,13H,8-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDCAAOTMUZZFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2720837.png)

![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)

![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)

![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)

![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)